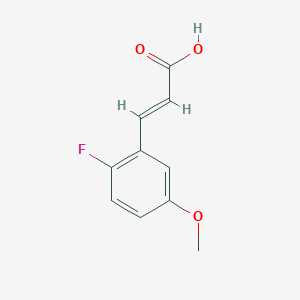

2-Fluoro-5-methoxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIGKLPZLSEETO-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623188 | |

| Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682805-01-2 | |

| Record name | (2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-methoxycinnamic acid CAS 682805-01-2 properties

An In-Depth Technical Guide to 2-Fluoro-5-Methoxycinnamic Acid (CAS 682805-01-2): Pharmacophore Design, Synthesis, and Applications in Drug Development

Executive Summary

In modern medicinal chemistry, the strategic substitution of cinnamic acid derivatives plays a critical role in tuning the pharmacokinetic and pharmacodynamic profiles of investigational drugs. This compound (CAS 682805-01-2) has emerged as a highly valuable synthetic intermediate, particularly in the development of novel anti-inflammatory agents. As a Senior Application Scientist, I have observed that the precise electronic and steric interplay between the ortho-fluoro and meta-methoxy groups transforms this molecule from a simple building block into a robust pharmacophore precursor. This guide explores the physicochemical properties, self-validating synthetic methodologies, and the downstream pipeline applications of this compound, specifically focusing on its role in synthesizing di-carbonyl analogs of curcumin (DACs) for acute lung injury (ALI) therapeutics[1].

Physicochemical Profiling & Structural Causality

Before integrating any intermediate into a synthetic pipeline, it is imperative to understand how its fundamental properties dictate its reactivity. The data summarized below outlines the core parameters of this compound[2].

| Property | Value / Specification |

| Chemical Name | This compound |

| CAS Registry Number | 682805-01-2 |

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

| Structural Geometry | (2E)-isomer (trans-double bond) |

Causality in Drug Design: The structural architecture of this molecule is not accidental.

-

The Ortho-Fluoro Effect: The highly electronegative fluorine atom at the C2 position serves a dual purpose. Synthetically, it inductively withdraws electron density from the aromatic ring, making the molecule highly resistant to oxidative degradation. Biologically, it increases the lipophilicity of downstream drug candidates, enhancing cellular permeability while blocking rapid metabolism by cytochrome P450 enzymes.

-

The Meta-Methoxy Effect: The methoxy group at C5 acts as an electron-donating group via resonance. When coupled with the electron-withdrawing fluorine, it creates a unique "push-pull" electronic distribution across the aromatic ring. This precisely tunes the electrophilicity of the adjacent α,β-unsaturated carbonyl system (the Michael acceptor), optimizing its covalent interaction with target cysteine residues on pro-inflammatory proteins without causing off-target toxicity.

Synthetic Methodology: The Knoevenagel-Doebner Condensation

The most efficient and scalable route to synthesize this compound is via the Knoevenagel-Doebner condensation. This protocol is designed as a self-validating system; each step contains an inherent physical or chemical checkpoint to ensure reaction fidelity.

Step-by-Step Protocol

-

Reagent Preparation: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 2-fluoro-5-methoxybenzaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents).

-

Catalyst & Solvent Addition: Add anhydrous pyridine (3-5 volumes relative to the aldehyde) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Causality: Pyridine acts as both the solvent and a weak base. Piperidine is the critical nucleophilic catalyst; it reacts with the aldehyde to form a highly reactive iminium ion intermediate. This drastically lowers the activation energy for the subsequent nucleophilic attack by the enolate of malonic acid.

-

-

Thermal Activation: Heat the reaction mixture to 90–100 °C under continuous magnetic stirring for 4 to 6 hours.

-

Causality: The elevated temperature is mandatory not just for the condensation, but to drive the subsequent decarboxylation of the di-carboxylic intermediate. The expulsion of CO₂ gas acts as a thermodynamic sink, pushing the equilibrium forward and exclusively yielding the sterically favored (E)-isomer (trans-cinnamic acid).

-

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete upon the total disappearance of the higher-Rf aldehyde spot.

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Under vigorous stirring, dropwise add 2M HCl until the aqueous phase reaches a pH of 2.0–3.0.

-

Causality: The basic pyridine keeps the product dissolved as a soluble carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the free this compound to precipitate out of solution as a white solid.

-

-

Isolation & Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual pyridine hydrochloride salts. Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity.

Synthetic workflow of this compound via Knoevenagel-Doebner condensation.

Application Pipeline: Di-Carbonyl Analogs of Curcumin (DACs)

The primary advanced application of this compound lies in the synthesis of Di-carbonyl Analogs of Curcumin (DACs) . Natural curcumin is a well-known anti-inflammatory agent, but it suffers from severe pharmacokinetic limitations: it is highly unstable in physiological pH due to its central β-diketone moiety and has notoriously poor oral bioavailability.

By utilizing this compound as the terminal aryl building block, researchers have successfully engineered DACs that bypass these limitations[1].

Mechanistic Insights: In the synthesis of DACs, the cinnamic acid derivative is coupled with a stable cycloalkanone core (e.g., cyclopentanone or cyclohexanone) via an aldol condensation. The resulting compounds exhibit vastly improved structural stability. When tested in in vitro and in vivo models of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI), these specific DACs demonstrated potent suppression of macrophage activation. They effectively downregulate the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. The fluorine atom prevents rapid degradation, allowing the drug to maintain therapeutic concentrations in the lung tissue, normalizing the wet/dry ratio of the lungs and suppressing neutrophil infiltration[1].

Anti-inflammatory mechanism of DACs derived from this compound in ALI models.

Analytical Quality Control

To ensure the integrity of the synthesized this compound before downstream coupling, the following analytical validations must be met:

-

¹H NMR (DMSO-d₆, 400 MHz): The defining signature of the successful synthesis is the presence of two doublet peaks in the alkene region (typically around 6.5 ppm and 7.8 ppm) with a coupling constant (J) of approximately 16 Hz. This large coupling constant mathematically proves the (E)-trans geometry of the double bond.

-

LC-MS (ESI-): The mass spectrum should display a dominant [M-H]⁻ molecular ion peak at m/z 195.05, confirming the molecular weight of the free acid.

References

1.[2] Capot Chemical Product Data: 682805-01-2 | this compound. Capot Chemical Co., Ltd. Available at:[Link] 2.[1] Qian, J., Chen, X., Shu, S., et al. (2019). Design and synthesis novel di-carbonyl analogs of curcumin (DACs) act as potent anti-inflammatory agents against LPS-induced acute lung injury (ALI). European Journal of Medicinal Chemistry, 167, 414-425. PubMed (NIH). Available at:[Link]

Sources

2-Fluoro-5-methoxycinnamic acid molecular weight and formula

This technical guide provides a comprehensive analysis of 2-Fluoro-5-methoxycinnamic acid , a specialized fluorinated building block used in medicinal chemistry and organic synthesis.

Version: 1.0 | Classification: Organic Intermediate | Status: Active

Executive Summary

This compound is a functionalized phenylpropanoid derivative characterized by the presence of a fluorine atom at the ortho position and a methoxy group at the meta position relative to the acrylic acid moiety. In modern drug discovery, this compound serves as a critical scaffold for synthesizing heterocycles such as quinolines, coumarins, and indoles. The incorporation of the fluorine atom is strategically significant for modulating metabolic stability (blocking oxidative metabolism) and altering the electronic properties of the aromatic ring without significantly changing steric bulk.

Physicochemical Profile

The following data represents the core identification parameters for the compound. Researchers should use the CAS number for precise procurement, as nomenclature variations (e.g., trans-3-(2-fluoro-5-methoxyphenyl)acrylic acid) are common.

Core Identity Data[1][2][3]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 682805-01-2 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Monoisotopic Mass | 196.0536 Da |

| Appearance | White to off-white crystalline powder (Solid) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~4.4 (Carboxylic acid) |

| LogP (Predicted) | 1.9 - 2.3 |

Structural Identification[4]

-

SMILES: COC1=CC(=C(C=C1)C=CC(=O)O)F

-

InChIKey: YUVNOPHHSLSHKS-UHFFFAOYSA-N (Note: Stereochemistry is typically trans (E) for synthesized cinnamic acids).

Synthetic Pathways & Methodologies

The synthesis of this compound is most efficiently achieved via the Knoevenagel Condensation . This route is preferred over the Heck reaction for scale-up due to lower catalyst costs and simpler purification.

Pathway Visualization (DOT)

Figure 1: The Knoevenagel condensation pathway. The reaction proceeds through a benzylidene malonate intermediate which undergoes thermal decarboxylation to yield the target acid.

Detailed Experimental Protocol (Knoevenagel Route)

Objective: Synthesis of this compound from 2-Fluoro-5-methoxybenzaldehyde.

Reagents:

-

2-Fluoro-5-methoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Piperidine (0.1 eq)

-

Pyridine (Solvent, 5-10 volumes) or Toluene with catalytic pyridine.

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-5-methoxybenzaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Catalysis: Add piperidine (catalytic amount, ~0.1 mL). The base facilitates the deprotonation of malonic acid.

-

Reaction: Heat the mixture to reflux (100–115°C) for 3–5 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold aqueous HCl (1M) to neutralize the pyridine and precipitate the acid.

-

The crude solid will precipitate out. Stir for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water to remove residual pyridine salts.

-

Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain pure white crystals.

-

-

Validation: Confirm identity via melting point and ¹H-NMR.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.

¹H-NMR Interpretation (Expected Shifts in DMSO-d₆)

The trans-alkene geometry is the thermodynamic product and is characterized by a large coupling constant (J ≈ 16 Hz).

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | Carboxylic Acid |

| Alkene-H (β) | 7.60 - 7.80 | Doublet (d) | J ≈ 16.0 Hz | Ar-CH =CH- |

| Alkene-H (α) | 6.40 - 6.60 | Doublet (d) | J ≈ 16.0 Hz | -CH=CH -COOH |

| Ar-H (6) | 7.10 - 7.30 | Doublet of Doublets | JH-F, Jmeta | Ortho to alkene |

| Ar-H (3,4) | 6.90 - 7.10 | Multiplet | - | Aromatic Ring |

| -OCH₃ | 3.75 - 3.85 | Singlet (s) | - | Methoxy Group |

Note on Fluorine Coupling: The ¹⁹F nucleus (Spin 1/2) will split adjacent protons. Expect complex splitting patterns (doublets of doublets) for aromatic protons H-3, H-4, and H-6 due to ¹H-¹⁹F coupling (JH-F ≈ 8-12 Hz for ortho).

Applications in Drug Development[5]

This compound is not merely an end-product but a versatile "warhead" carrier and scaffold builder.

Fluorine Bioisosterism

The C-F bond is metabolically robust. Substitution at the 2-position (ortho) protects the aromatic ring from metabolic oxidation at that site. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the cinnamic acid slightly compared to the non-fluorinated analog, potentially influencing bioavailability.

Heterocycle Synthesis

The acrylic acid tail is a classic "handle" for cyclization reactions.

-

Coumarins: Acid-catalyzed cyclization (if a 2-OH group were present or via demethylation).

-

Quinolines: Transformation into the acid chloride followed by reaction with anilines and subsequent cyclization.

-

Hydrocinnamic Acids: Catalytic hydrogenation (Pd/C, H₂) yields the saturated propionic acid derivative, often used as a linker in PROTACs or peptidomimetics.

Workflow: From Scaffold to Lead

Figure 2: Strategic utility of the scaffold in generating diverse pharmacological libraries.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

Capot Chemical. (n.d.). This compound Product Specifications. Retrieved from [Link]

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

MDPI. (2019). Antidepressant Potential of Cinnamic Acids: Mechanisms of Action. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Handling of 2-Fluoro-5-methoxycinnamic Acid in DMSO

Executive Summary

This technical guide addresses the solubility, preparation, and handling of 2-Fluoro-5-methoxycinnamic acid (CAS: 682805-01-2) in Dimethyl Sulfoxide (DMSO) .[1] Designed for application scientists and drug development professionals, this document synthesizes physicochemical principles with practical laboratory protocols.[1][2]

While specific solubility data for this fluorinated cinnamic acid derivative is often absent from public databases, its structural homology to cinnamic acid allows for high-confidence solubility predictions.[1] DMSO is the preferred solvent for this compound in biological assays due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonding typical of carboxylic acid dimers.[1]

Physicochemical Profile

Understanding the solute's properties is prerequisite to mastering its dissolution. This compound is a substituted phenylpropanoid.[1] The presence of the carboxylic acid tail creates a high propensity for dimerization in the solid state, necessitating a polar aprotic solvent for effective dissociation.[1]

Table 1: Key Chemical Properties

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 682805-01-2 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~4.0 – 4.5 (Carboxylic acid proton) |

| Predicted LogP | ~2.0 – 2.5 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (COOH) / 4 Acceptors (F, OMe, COOH) |

Solubility Mechanics in DMSO

Why DMSO?

Water is a poor solvent for this compound due to the lipophilic aromatic ring and the methoxy substituent.[1] DMSO (Dimethyl Sulfoxide) is ideal because it acts as a powerful Hydrogen Bond Acceptor .[1]

-

Disruption of Dimers: In its solid state, cinnamic acid derivatives form stable dimers via intermolecular hydrogen bonds between carboxylic acid groups.[1]

-

Solvation Shell: The sulfoxide oxygen in DMSO (

) aggressively accepts hydrogen bonds from the carboxylic acid proton ( -

Dipole Interactions: The polarizable aromatic ring interacts favorably with the methyl groups of DMSO via dispersion forces.[1]

Visualization: Solvation Mechanism

The following diagram illustrates the transition from the solid-state dimer to the solvated monomer in DMSO.

Figure 1: Mechanism of dissolution.[1] DMSO disrupts the intermolecular hydrogen bonding of the solid-state dimer.[1]

Experimental Protocol: Preparation of Stock Solutions

Target Concentration: 50 mM to 100 mM (Standard High-Throughput Screening Stock)

This protocol uses a Self-Validating approach. Rather than dumping the full volume of solvent at once, you will use a stepwise addition method to ensure complete dissolution and avoid "crashing out" due to supersaturation.[1]

Materials Required[1][5][6][7][8][9]

-

This compound (Solid)[1]

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]

-

Vortex mixer

-

Ultrasonic bath (optional but recommended)[1]

-

Amber glass vials (to protect from light)[1]

Step-by-Step Methodology

-

Weighing:

-

Weigh approximately 19.6 mg of this compound into a sterile amber glass vial.

-

Calculation:

.[1]

-

-

Primary Solvation (The "Wetting" Step):

-

Add 500 µL of anhydrous DMSO (half the final volume).

-

Vortex vigorously for 30 seconds.

-

Observation Check: The solution should appear viscous.[1] If solid clumps remain, sonicate for 60 seconds at room temperature.

-

-

Secondary Dilution (Targeting 100 mM):

-

Verification of Saturation:

Workflow Diagram

Figure 2: Stepwise dissolution workflow to ensure homogeneity and prevent supersaturation artifacts.

Stability, Storage, and Handling

Once dissolved, the stability of the solution depends heavily on environmental factors.[1] DMSO is hygroscopic; absorbed water can cause the hydrophobic cinnamic acid derivative to precipitate.[1]

Storage Guidelines

-

Temperature: Store stock solutions at -20°C .

-

Container: Use borosilicate glass or polypropylene (PP) vials. Avoid polystyrene (PS) as DMSO can degrade it.[1]

-

Hygroscopicity: Always allow the frozen stock to equilibrate to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the DMSO.[1]

-

Freeze-Thaw: Limit to 5 cycles. If more are needed, aliquot the master stock into single-use volumes immediately after preparation.[1]

Troubleshooting Precipitation

If crystals appear upon thawing:

-

Do not filter. This changes the concentration.[1]

-

Warm: Place the vial in a 37°C water bath for 5–10 minutes.

-

Sonicate: Sonicate for 2 minutes.

-

If solids persist, the compound may have degraded or hydrated.[1] Discard and prepare fresh.

Safety (HSE)

While DMSO facilitates skin absorption, the solute itself carries specific hazards.[1]

-

GHS Classification:

-

DMSO Synergism: DMSO enhances the permeability of biological membranes.[1] If the solution contacts skin, the this compound will be carried into the bloodstream rapidly.[1] Double-gloving (Nitrile) is mandatory. [1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401642, 2-Fluoro-6-methoxycinnamic acid (Analog Reference).[1] Retrieved from [Link][1]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide. Retrieved from [Link][1]

-

Abraham, M. H., et al. "Hydrogen bonding.[1] Part 13. A new method for the characterisation of H-bond donors." Journal of the Chemical Society, Perkin Transactions 2 (1989).[1] (Context: Solvation mechanisms of carboxylic acids).

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Fluoro-5-methoxybenzoic acid, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

A Framework for Characterization and Purity Assessment

An In-depth Technical Guide to the Melting Point of 2-Fluoro-5-methoxycinnamic Acid

Abstract

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its melting point is a critical physicochemical parameter for identity confirmation, purity assessment, and formulation development. This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of this compound. We address the theoretical principles influencing melting behavior, including the impact of impurities and the potential for polymorphism, which is observed in related cinnamic acid derivatives. Detailed experimental protocols for both capillary melting point determination and Differential Scanning Calorimetry (DSC) are presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to accurately measure and interpret the melting point of this and similar compounds.

Introduction: The Significance of a Fundamental Property

This compound (CAS 682805-01-2) belongs to a class of compounds that are of significant interest in the development of novel therapeutics and functional materials.[1] The introduction of fluoro- and methoxy- substituents to the cinnamic acid scaffold can modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in organic synthesis.[2]

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It is the temperature at which a substance transitions from the solid to the liquid phase. For the pharmaceutical and chemical industries, an accurate melting point determination serves several critical purposes:

-

Identification: The melting point is a characteristic constant for a pure substance and can be used for preliminary identification.

-

Purity Assessment: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[3][4]

-

Polymorph Screening: The existence of different crystalline forms (polymorphs) of a substance, which can have different melting points and solubilities, is a critical consideration in drug development.[5][6]

-

Stability and Formulation: The melting point provides an indication of the thermal stability of a compound and is a key parameter in the design of formulations, such as hot-melt extrusions.

Theoretical Considerations for Cinnamic Acid Derivatives

The melting behavior of organic molecules like this compound is governed by the strength of the intermolecular forces in the crystal lattice. Factors such as molecular symmetry, hydrogen bonding, and van der Waals forces all play a role. For substituted cinnamic acids, several specific phenomena must be considered.

The Impact of Impurities

A pure crystalline solid typically melts over a narrow temperature range (0.5-2°C).[4] When an impurity is introduced, it disrupts the crystal lattice, making it easier to overcome the intermolecular forces. This results in two observable effects:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

-

Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

This principle is so reliable that a "mixed melting point" test is often used to confirm the identity of a compound.[4] If an unknown sample is mixed with a known standard, and the melting point is not depressed, the unknown is likely identical to the standard.

The Potential for Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[5][6] These different polymorphs can have significantly different physicochemical properties, including melting point, solubility, and stability. This is a critical consideration in the pharmaceutical industry, as an unintended polymorphic transformation can affect a drug's bioavailability and shelf-life.

Cinnamic acid and its derivatives are known to exhibit polymorphic behavior.[6][9] For instance, 3-fluoro-trans-cinnamic acid has two known polymorphs. On heating, one form undergoes an irreversible solid-state phase transition to the other at approximately 119°C before melting.[5] It is plausible that this compound could also exhibit polymorphism. Techniques like Differential Scanning Calorimetry (DSC) are invaluable for detecting such phase transitions.[10]

Geometric Isomerism

The double bond in the acrylic acid side chain of cinnamic acids allows for the existence of cis (Z) and trans (E) geometric isomers. These isomers have different molecular shapes and packing efficiencies in the solid state, leading to different melting points. The trans isomer of cinnamic acid, for example, is more stable and has a significantly higher melting point (133°C) than its cis counterparts (which have multiple polymorphs with melting points of 42, 58, and 68°C).[11] The synthesis of this compound is expected to predominantly yield the more thermodynamically stable trans isomer.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point requires careful sample preparation and a controlled heating rate.

Capillary Melting Point Determination

This is the most common and accessible method for routine analysis.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass or in a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[12]

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[13]

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to get a preliminary estimate.[4]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1 - T2.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides more quantitative data than capillary methods.

Objective: To determine the melting point and detect any phase transitions of this compound.

Conceptual Workflow:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10°C/min).

-

Data Acquisition: As the temperature increases, the instrument records the heat flow. An endothermic event, such as melting, appears as a peak on the DSC thermogram.

-

Data Analysis: The onset temperature of the melting peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. Other peaks may indicate events like solid-solid phase transitions (polymorphism) or decomposition.[10]

Data Presentation and Interpretation

Estimated Melting Point Based on Related Compounds

While no definitive value for this compound is available, we can estimate a probable range by examining structurally similar compounds.

| Compound | Substituent Positions | Melting Point (°C) |

| Cinnamic Acid | Unsubstituted | 133-136[14] |

| 2-Fluorocinnamic acid | 2-Fluoro | 178-180[15] |

| 3-Fluorocinnamic acid | 3-Fluoro | 162-164[15] |

| 4-Fluorocinnamic acid | 4-Fluoro | 209-210[15] |

| 2-Methoxycinnamic acid | 2-Methoxy | Data not readily available |

| 5-Fluoro-2-methoxybenzoic acid | (Related benzoic acid) | 87-91[16] |

This table summarizes available data to provide context. The melting point of this compound is expected to be influenced by both the fluoro and methoxy groups.

Interpreting Experimental Results

-

Sharp Melting Range (e.g., 175-176.5°C): This is indicative of a highly pure sample.

-

Broad Melting Range (e.g., 168-174°C): This suggests the presence of impurities. Recrystallization may be necessary to purify the compound.

-

Observations Before Melting: Any changes in the solid's appearance, such as shrinking, changing color, or becoming opaque before melting, should be noted as they may indicate a polymorphic phase transition or decomposition.

Visualized Workflows and Concepts

Experimental Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination and result interpretation.

Concept of Polymorphism and Melting

Caption: Polymorphs have different crystal packing, leading to different melting points.

References

-

Harris, K. D., et al. (2013). Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. Crystal Growth & Design. [Link][5]

-

Abdelmoty, I., et al. (1998). Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. Journal of the American Chemical Society. [Link][6][9]

-

Hughes, C. E., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design. [Link][17]

-

Studylib. (n.d.). Melting Point Determination: Lab Experiment. Studylib.net. [Link][12]

-

University of Colorado Boulder. (n.d.). Melting Point Determination. orgchemboulder.com. [Link][3]

-

University of Massachusetts Lowell. (n.d.). Exp 1 - Melting Points. uml.edu. [Link][4]

-

MDPI. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. PMC. [Link][18]

-

University of South Alabama. (2013). Experiment 1 - Melting Points. southalabama.edu. [Link][13]

-

PubChem. (n.d.). 2-Fluoro-6-methoxycinnamic acid. National Center for Biotechnology Information. [Link][19]

-

Capot Chemical. (n.d.). 682805-01-2 | this compound. capotchem.com. [Link][8]

-

Cinnamic acid derivatives: An ERA. (2019). ResearchGate. [Link][1]

-

CNKI. (n.d.). Study on Thermodynamic Characteristics of Cinnamic Acid Derivatives. oversea.cnki.net. [Link][10]

-

Royal Society of Chemistry. (n.d.). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking. RSC Publishing. [Link][20]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. enantilabs.com. [Link][16]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Melting Point Determination [cs.gordon.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. AB134945 | CAS 682805-01-2 – abcr Gute Chemie [abcr.com]

- 8. 682805-01-2 | this compound - Capot Chemical [capotchem.com]

- 9. Research Portal [scholarworks.brandeis.edu]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. studylib.net [studylib.net]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Fluoro-6-methoxycinnamic acid | C10H9FO3 | CID 53401642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

Beyond Compliance: Advanced Handling and Safety Architecture for 2-Fluoro-5-methoxycinnamic Acid

Document Control:

-

Subject: 2-Fluoro-5-methoxycinnamic acid

-

Chemical Class: Phenylpropanoid / Fluorinated Aromatic Acid

-

Version: 2.0 (Technical Advisory)

Part 1: Strategic Overview & Chemical Intelligence

As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for fluorinated Michael acceptors like This compound , the SDS is a blueprint of chemical reactivity that directly informs experimental success.

This compound is not merely an "irritant"; it is a metabolically privileged scaffold . The fluorine atom at the C2 position blocks metabolic oxidation, while the methoxy group at C5 modulates lipophilicity. However, the

Physicochemical Identity Card

| Property | Specification | Operational Implication |

| CAS Number | 682805-01-2 | Primary identifier for inventory tracking. |

| Molecular Formula | MW: 196.18 g/mol .[1] | |

| Appearance | Off-white to pale yellow crystalline solid | Discoloration indicates oxidation or polymerization. |

| Melting Point | >140°C (Predicted/Analogous) | Stable solid; amenable to standard recrystallization. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water. Do not use aqueous waste streams for primary disposal. |

| pKa | ~4.4 (Carboxylic acid) | Forms salts with weak bases; incompatible with strong oxidizers. |

Part 2: Hazard Dynamics & Toxicology (The "Why")

Standard GHS classifications list this compound as Warning (H315, H319, H335). However, a Senior Scientist must look deeper at the Structure-Activity Relationship (SAR) to understand the risks.

The Michael Acceptor Risk (Sensitization)

The alkene double bond conjugated with the carbonyl group creates a Michael Acceptor .

-

Mechanism: This electrophilic site can react with nucleophilic residues (cysteines) on skin proteins via 1,4-addition.

-

Risk: While currently classified as an Irritant, this structural motif is a known hapten . Repeated dermal exposure can lead to sensitization (allergic contact dermatitis) even if acute irritation is mild.

-

Control: Double-gloving is not optional; it is a kinetic barrier against haptenization.

The Fluorine Effect (Lipophilicity)

The fluorine substitution increases the compound's lipophilicity compared to unsubstituted cinnamic acid.

-

Mechanism: Enhanced lipid permeability facilitates faster dermal absorption.

-

Risk: Systemic uptake is faster than non-fluorinated analogs.

-

Control: Immediate removal of contaminated clothing is critical to break the absorption gradient.

Acidic Corrosivity

-

Mechanism: Proton donation in moist environments (mucous membranes).

-

Risk: Inhalation of dust causes immediate respiratory tract inflammation (H335).

Part 3: Operational Protocols

Protocol A: The "Zero-Dust" Weighing Workflow

Objective: Eliminate inhalation risk of the solid powder during transfer.

-

Preparation:

-

Equip Nitrile gloves (min 0.11mm) over Laminate film gloves (Silver Shield) if handling >10g.

-

Activate Ionizer bar in the balance enclosure to neutralize static charge (fluorinated powders are often static-prone).

-

-

Transfer:

-

Do not use a spatula directly into the stock bottle.

-

Pour roughly into a localized secondary container (weigh boat) inside the hood.

-

Transfer from weigh boat to tared flask.

-

-

Decontamination:

-

Wipe the balance area with a 10% Sodium Carbonate solution.

-

Why? The base neutralizes the carboxylic acid residue, converting it to the water-soluble sodium salt for easy removal.[3]

-

Protocol B: Emergency Response Logic

A self-validating decision tree for exposure incidents.

Figure 1: Decision logic for acute exposure. Note the prohibition of solvents on skin, which would accelerate absorption of the lipophilic fluorinated compound.

Part 4: Synthesis & Application Context[1][4][5][6][7]

This compound is rarely the end product; it is a scaffold for heterocyclic synthesis. The most common utility is in the Heck Reaction or Cyclization to Quinolones .

Workflow: Palladium-Catalyzed Modification

This workflow highlights where the safety controls integrate with the chemistry.

Figure 2: Synthetic workflow emphasizing safety checkpoints (Dust Control, Inert Atmosphere).

Technical Insight: The "Fluorine-Scaffold" Advantage

In drug discovery, this specific isomer is valuable because the C2-Fluorine exerts an electronic withdrawal effect on the aromatic ring, deactivating it slightly toward electrophilic aromatic substitution, while the C5-Methoxy acts as an electron donor. This "push-pull" electronic state makes the double bond highly tunable for regioselective additions.

Part 5: Storage & Lifecycle Management

A "cradle-to-grave" approach ensures long-term stability and safety.

-

Storage Conditions:

-

Temperature: 2-8°C (Refrigerate). While stable at RT, refrigeration retards slow decarboxylation or polymerization of the acrylic tail.

-

Light: Amber vials are mandatory. UV light can catalyze cis-trans isomerization (photoisomerization), degrading purity.

-

Atmosphere: Store under Argon or Nitrogen if storing >3 months.

-

-

Waste Disposal:

-

Classification: Hazardous Organic Waste (Halogenated).

-

Segregation: Do NOT mix with strong oxidizing acids (Nitric/Perchloric) in the waste stream.

-

Destruction: High-temperature incineration with flue gas scrubbing (to capture HF gas generated from the fluorine atom).

-

References

-

Capot Chemical. (n.d.). Safety Data Sheet: this compound (CAS 682805-01-2).[1][2] Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Fluorinated Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Cinnamic acid and derivatives. Retrieved from [Link]

Sources

2-Fluoro-5-methoxycinnamic Acid: Structural Informatics, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery and materials science, halogenated cinnamic acid derivatives serve as highly versatile building blocks. 2-Fluoro-5-methoxycinnamic acid is a specialized pharmacophore characterized by the strategic placement of an electron-withdrawing fluorine atom and an electron-donating methoxy group on a cinnamic acid scaffold. This in-depth technical guide explores the structural bioinformatics, physicochemical properties, and field-proven synthetic methodologies for this compound, providing researchers with a self-validating framework for its application in advanced chemical synthesis.

Chemical Identity & Structural Bioinformatics

This compound exists primarily as the (E)-isomer (trans), which is the thermodynamically favored and biologically active conformation. The compound is indexed in chemical databases under multiple CAS Registry Numbers, most notably 682805-01-2 [1] and 476199-05-0 [2], reflecting its use in various proprietary screening libraries and synthetic catalogs.

While a single, universally standardized PubChem CID may not always resolve in top-level queries due to isomer ambiguity, its structural identity is unambiguously defined by its SMILES and InChI strings. The strategic ortho-fluoro and meta-methoxy substitution pattern (relative to the acrylic acid tail) creates a unique electronic push-pull system across the aromatic ring[3].

Physicochemical Properties

The following table summarizes the core quantitative data for this compound[1]:

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |

| CAS Registry Numbers | 682805-01-2, 476199-05-0 |

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.18 g/mol |

| Isomeric SMILES | COC1=CC(=C(C=C1)F)/C=C/C(=O)O |

| InChI String | InChI=1S/C10H9FO3/c1-14-7-2-3-8(11)9(4-7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that the selection of this compound over unsubstituted cinnamic acid is rarely arbitrary. The causality behind this experimental choice lies in the bioisosteric and electronic modulation provided by its substituents:

-

The Ortho-Fluorine Effect : The introduction of a fluorine atom at the 2-position significantly lowers the pKa of the adjacent acrylic acid moiety through inductive electron withdrawal. Furthermore, fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Crucially, it blocks cytochrome P450-mediated metabolic oxidation at the ortho position, thereby increasing the biological half-life of downstream drug candidates.

-

The Meta-Methoxy Effect : The methoxy group at the 5-position acts as a strong hydrogen bond acceptor. In the context of rational drug design (e.g., developing Histone Deacetylase (HDAC) inhibitors), this oxygen atom can anchor the molecule to specific polar residues within a hydrophobic binding pocket, while the steric bulk of the methyl group restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation.

Experimental Protocol: Stereoselective Synthesis

To utilize this compound in downstream applications, researchers often synthesize it de novo to ensure high isomeric purity (>98% E-isomer). The most robust, self-validating method is the Palladium-Catalyzed Heck Cross-Coupling .

Step-by-Step Methodology

Objective : Synthesize (E)-2-Fluoro-5-methoxycinnamic acid via the coupling of 2-fluoro-5-methoxybromobenzene with acrylic acid.

Reagents :

-

2-Fluoro-5-methoxybromobenzene (1.0 eq)

-

Acrylic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

-

Tri-o-tolylphosphine [P(o-tol)₃] (0.1 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure :

-

Degassing & Preparation : In a flame-dried Schlenk flask, dissolve 1.0 eq of 2-fluoro-5-methoxybromobenzene in anhydrous DMF. Degas the solution by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) catalyst.

-

Catalyst Activation : Add 0.05 eq of Pd(OAc)₂ and 0.1 eq of P(o-tol)₃. Causality: The steric bulk of the tri-o-tolylphosphine ligand accelerates the reductive elimination step of the catalytic cycle, while its electron-rich nature stabilizes the transient Pd(0) intermediate, ensuring high turnover numbers.

-

Cross-Coupling : Inject 1.5 eq of acrylic acid followed by 3.0 eq of Et₃N. Heat the reaction mixture to 90°C for 12 hours under an argon atmosphere. Causality: Et₃N serves a dual purpose—it acts as the base to neutralize the HBr byproduct (driving the reaction forward) and functions as a mild reductant to generate the active Pd(0) species in situ.

-

Quenching & Extraction : Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl. Causality: The acidic wash protonates the unreacted Et₃N, pulling it into the aqueous layer, and ensures the cinnamic acid product remains fully protonated and soluble in the organic phase.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure (E)-isomer as a crystalline solid.

Visualizing the Synthetic and Application Workflow

The following diagram illustrates the logical progression from raw materials through the catalytic synthesis, culminating in the primary downstream applications of this compound.

Figure 1: Synthetic workflow and downstream applications of this compound.

References

-

Capot Chemical. "682805-01-2 | this compound." Capotchem.com. URL: [Link]

-

Molaid. "(2E)-3-(2-fluoro-5-methoxyphenyl)-2-propenoic acid | 476199-05-0." Molaid.com. URL: [Link]

Sources

2-Fluoro-5-methoxycinnamic acid suppliers and price

An In-depth Technical Guide to 2-Fluoro-5-methoxycinnamic Acid for Advanced Research

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3]

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers and scientists in drug development. Cinnamic acid derivatives are known to possess a wide range of biological activities, including anticancer, antidiabetic, and neuroprotective properties.[4] The presence of both a fluorine atom and a methoxy group on the phenyl ring of this particular cinnamic acid derivative makes it an intriguing starting point for the synthesis of novel therapeutic agents. This document will cover its physicochemical properties, reliable suppliers, a detailed synthetic protocol, potential applications, and essential safety and handling procedures.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | (E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid | N/A |

| CAS Number | 682805-01-2 | [5] |

| Molecular Formula | C10H9FO3 | [5] |

| Molecular Weight | 196.18 g/mol | [5] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and methanol | [6] |

Suppliers and Procurement

The availability of high-quality starting materials is critical for the success of any research project. This compound is available from a number of specialized chemical suppliers. Pricing is subject to change based on purity, quantity, and market conditions, and it is recommended to request a quote directly from the suppliers.

| Supplier | Website | Notes |

| Capot Chemical | [Link] | Lists CAS 682805-01-2.[5] |

| Sigma-Aldrich | Offers a wide range of related fluorinated benzoic and cinnamic acids.[7][8] | |

| Thermo Scientific | Provides related building blocks like 2-Fluoro-5-methoxybenzoic acid.[9][10] | |

| SynQuest Laboratories | Supplies related compounds such as 5-Fluoro-2-methoxycinnamic acid.[11] |

Synthesis of this compound

The synthesis of cinnamic acid derivatives is a well-established process in organic chemistry. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[12] The following protocol details the synthesis of this compound from 2-Fluoro-5-methoxybenzaldehyde.

Experimental Protocol

Reaction: Knoevenagel condensation of 2-Fluoro-5-methoxybenzaldehyde with malonic acid.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde (1 equivalent)

-

Malonic acid (1.5 equivalents)

-

Pyridine (solvent)

-

Piperidine (catalyst, a few drops)

-

Dilute hydrochloric acid

-

Deionized water

Procedure:

-

To a round-bottom flask, add 2-Fluoro-5-methoxybenzaldehyde (1 eq) and malonic acid (1.5 eq).

-

Add pyridine as the solvent, ensuring all solids are dissolved.

-

Add a few drops of piperidine to catalyze the reaction.

-

Heat the reaction mixture in an oil bath at 110°C for 2-3 hours.[12]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add dilute hydrochloric acid to the reaction mixture to adjust the pH to approximately 5, which will precipitate the product.[12]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining impurities.

-

Dry the product under vacuum to obtain this compound.

Causality of Experimental Choices:

-

Malonic Acid Excess: Using a slight excess of malonic acid ensures the complete consumption of the starting aldehyde.

-

Pyridine and Piperidine: Pyridine serves as both a solvent and a base, while piperidine is a more effective basic catalyst for the condensation reaction.

-

Heating: The reaction requires heat to proceed at a reasonable rate.

-

Acidification: The cinnamic acid product is soluble in the basic pyridine solution. Acidification protonates the carboxylate, causing the product to precipitate out of the solution.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and methoxy groups can be leveraged in several ways:

-

Metabolic Blocking: The fluorine atom can be used to block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate.[3]

-

Modulation of Electronic Properties: The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group can influence the acidity and basicity of nearby functional groups, which can in turn affect drug-receptor interactions.[1]

-

Conformational Control: The presence of the fluorine atom can influence the preferred conformation of the molecule, which can lead to higher selectivity for a particular biological target.[1]

This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules that are of interest in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.

Logical Relationship of Fluorine in Drug Design

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 682805-01-2 | this compound - Capot Chemical [capotchem.com]

- 6. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]

- 7. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]

- 8. 2-Fluoro-5-methoxybenzoic acid | 367-83-9 [sigmaaldrich.com]

- 9. 2-Fluoro-5-methoxybenzoic acid, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2-Fluoro-5-methoxybenzoic acid, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. CAS 157518-45-1 | 2921-3-43 | MDL MFCD03002811 | 5-Fluoro-2-methoxycinnamic acid | SynQuest Laboratories [synquestlabs.com]

- 12. atlantis-press.com [atlantis-press.com]

Bioactive properties of 2-Fluoro-5-methoxycinnamic acid analogs

An In-Depth Technical Guide to the Bioactive Properties of 2-Fluoro-5-methoxycinnamic Acid Analogs

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: The Strategic Enhancement of a Privileged Scaffold

Cinnamic acid, a simple aromatic carboxylic acid found throughout the plant kingdom, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its core structure is a recurring motif in molecules that exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] The true potential of this scaffold, however, is unlocked through strategic chemical modification. This guide delves into a specific, rationally designed class of analogs: those bearing a fluorine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring.

The introduction of a fluorine atom is a cornerstone of modern drug design, often employed to enhance metabolic stability, improve cell membrane permeability, and modulate electronic properties to increase binding affinity with target proteins.[5] Concurrently, the methoxy group is a known modulator of bioactivity, with its position on the aromatic ring being critical in defining the pharmacological profile, particularly in anticancer and antidiabetic contexts.[6]

This document provides a technical exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound analogs. It is structured to provide not just data, but a causal understanding of the experimental choices and a clear framework for future investigation.

Part 1: Synthesis and Characterization

The generation of a library of bioactive compounds begins with robust and reproducible synthetic chemistry. The primary route for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[7]

General Synthetic Workflow: Knoevenagel Condensation

The synthesis involves the condensation of a substituted benzaldehyde (in this case, 2-Fluoro-5-methoxybenzaldehyde) with a compound containing an active methylene group, typically malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[8]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 3. wjbphs.com [wjbphs.com]

- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents [wjbphs.com]

- 5. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 2-Fluoro-5-methoxycinnamic Acid as a Scaffold for Regioselective Coumarin Synthesis

This Application Note is designed to serve as a comprehensive technical guide for the synthesis of 6-Methoxycoumarin using 2-Fluoro-5-methoxycinnamic acid as the primary intermediate. This route offers a distinct advantage over traditional Pechmann condensation by utilizing a pre-functionalized cinnamic acid scaffold, ensuring high regioselectivity and minimizing side-product formation.

Executive Summary

Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and anticancer activities.[1][2] Traditional synthesis (e.g., Pechmann, Knoevenagel) often suffers from regioisomeric mixtures when using substituted phenols.

This protocol details the hydrolytic cyclization of this compound. By leveraging the ortho-fluorine atom as a leaving group in a Nucleophilic Aromatic Substitution (

Mechanistic Insight

The transformation proceeds via a two-stage "One-Pot" mechanism:

-

Base-Promoted

: The electron-withdrawing nature of the cinnamic acid side chain (specifically the -

Acid-Catalyzed Isomerization & Lactonization: The stable trans-cinnamic acid ((E)-isomer) must isomerize to the cis-form ((Z)-isomer) to allow the phenolic hydroxyl group to attack the carboxylic acid carbonyl, releasing water and forming the lactone ring.

Pathway Diagram

Caption: Reaction pathway for the conversion of this compound to 6-Methoxycoumarin via

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Role |

| This compound | 196.18 | 1.0 | Substrate |

| Sodium Hydroxide (2M aq) | 40.00 | 5.0 | Nucleophile / Base |

| Hydrochloric Acid (6M) | 36.46 | Excess | Acid Catalyst |

| Ethanol | 46.07 | Solvent | Co-solvent |

Step-by-Step Procedure

Phase 1: Hydrolysis (

)

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1.96 g (10 mmol) of This compound to the flask.

-

Basification: Add 15 mL of Ethanol and 25 mL of 2M NaOH solution. The mixture may initially be cloudy but should clarify upon heating.

-

Reaction: Heat the mixture to reflux (approx. 90°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (

) should disappear, replaced by the polar baseline spot of the carboxylate salt. -

Note: The high concentration of base is critical to force the displacement of the fluorine atom.

-

Phase 2: Cyclization (Lactonization)

-

Acidification: Cool the reaction mixture to room temperature. Place the flask in an ice bath.

-

pH Adjustment: Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 1–2. A precipitate (the hydroxy-cinnamic acid intermediate) may form.

-

Cyclization: Return the flask to the heat source and reflux for an additional 2 hours.

-

Workup: Cool the mixture to room temperature. The product, 6-Methoxycoumarin , often precipitates as a solid.

-

If solid forms: Filter the precipitate, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

If oil forms: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organic layer with Brine, dry over anhydrous

, and concentrate in vacuo.

-

Purification

-

Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (7:3).

-

Yield Expectation: 75–85%.

-

Appearance: White to pale yellow crystalline needles.

Quality Control & Validation

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White/Pale Yellow Solid | Visual |

| Melting Point | 115–117°C | Capillary MP |

| 400 MHz NMR | ||

| Signal Absent | Verification of F-displacement | |

| Mass Spec (ESI) | LC-MS |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Starting Material Remains | Incomplete | Increase NaOH concentration (to 4M) or reflux time. Fluorine displacement on electron-rich rings can be sluggish. |

| Intermediate (Acid) Persists | Incomplete cyclization. | Ensure pH is < 2 during the second reflux step. Extend acid reflux time. |

| Low Yield | Product lost in mother liquor. | Cool filtrate to 4°C overnight to induce further precipitation. |

References

-

General Coumarin Synthesis: "Recent Advances in the Synthesis of Coumarin Derivatives." National Institutes of Health (NIH). Available at: [Link]

-

Fluorinated Intermediates: "Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin... via Pechmann reaction." Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Cyclization Mechanism: "Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions." PMC. Available at: [Link]

-

Compound Data: "this compound CAS 682805-01-2 Entry." ChemBuyersGuide. Available at: [Link]

Sources

- 1. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

Preparation of 2-Fluoro-5-methoxycinnamic acid from 2-fluoro-5-methoxybenzaldehyde

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-5-methoxycinnamic acid (CAS: 682805-01-2), a critical intermediate in the development of fluorinated indole derivatives and kinase inhibitors. While several routes exist (e.g., Wittig-Horner, Heck coupling), the Doebner modification of the Knoevenagel condensation is selected here for its operational simplicity, high atom economy, and direct access to the carboxylic acid without requiring subsequent hydrolysis steps.

The presence of the ortho-fluorine and meta-methoxy substituents on the benzaldehyde core introduces specific electronic and steric considerations. The electron-withdrawing fluorine atom generally enhances electrophilicity at the carbonyl carbon, potentially accelerating the initial nucleophilic attack, while the methoxy group provides resonance donation that stabilizes the intermediate. This protocol is optimized to balance these effects, ensuring high yield and trans-selectivity.

Reaction Design & Mechanism

The synthesis proceeds via the condensation of 2-fluoro-5-methoxybenzaldehyde with malonic acid in the presence of a weak base (pyridine) and a catalyst (piperidine). The reaction follows a cascade mechanism:

-

Enolization: Piperidine deprotonates malonic acid to generate the enolate.[1]

-

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.[1]

-

Dehydration: Elimination of water forms the

-unsaturated dicarboxylic acid. -

Decarboxylation: Thermal decarboxylation drives the equilibrium forward, yielding the thermodynamically stable trans-cinnamic acid.

Mechanistic Pathway (Visualized)[2][3]

Figure 1: Mechanistic flow of the Doebner-modified Knoevenagel condensation.

Experimental Protocol

Materials & Reagents[1][2][4][5][6][7][8]

| Reagent | CAS Number | Mol.[1][2][3][4][5] Weight | Purity | Role |

| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | 154.14 g/mol | ≥97% | Substrate |

| Malonic Acid | 141-82-2 | 104.06 g/mol | ≥99% | Reagent |

| Pyridine | 110-86-1 | 79.10 g/mol | Anhydrous | Solvent/Base |

| Piperidine | 110-89-4 | 85.15 g/mol | Reagent Grade | Catalyst |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 6M or Conc.[5] | Quenching |

| Ethanol | 64-17-5 | 46.07 g/mol | 95% | Recrystallization |

Step-by-Step Procedure

Scale: 10 mmol (approx. 1.54 g of aldehyde)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.

-

Charging: Add 2-fluoro-5-methoxybenzaldehyde (1.54 g, 10 mmol) and malonic acid (2.08 g, 20 mmol, 2.0 equiv) to the flask.

-

Note: Using excess malonic acid (1.5–2.0 equiv) drives the reaction to completion and accounts for potential thermal decomposition.

-

-

Solvent/Catalyst Addition: Add pyridine (5.0 mL) followed by piperidine (0.25 mL, ~2.5 mol%).

-

Caution: Pyridine and piperidine are toxic and malodorous. Perform all operations in a fume hood.

-

-

Reaction: Heat the mixture to 80–90 °C in an oil bath with stirring.

-

Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation step is proceeding.

-

Duration: Maintain heating for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3; visualize with UV or KMnO₄ stain). The aldehyde spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction solution slowly into a beaker containing 50 mL of ice-cold water and 10 mL of concentrated HCl (or sufficient 6M HCl to reach pH < 2).

-

Why: Acidification protonates the cinnamate salt, precipitating the free acid.

-

Stir vigorously for 15–30 minutes to ensure complete precipitation.

-

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid cake with cold water (3 × 20 mL) to remove pyridinium salts and excess malonic acid.

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (1:1 to 2:1) . Dissolve in hot ethanol, then add hot water until slight turbidity appears. Cool slowly to 4 °C.

-

Filter the purified crystals and dry in a vacuum oven at 50 °C for 6 hours.

-

Expected Results

-

Yield: 75–85% (approx. 1.47–1.67 g).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 170–180 °C (Determine experimentally; literature values for similar analogs fall in this range).

Workup Decision Tree

To ensure product purity and troubleshoot common isolation issues, follow this logic flow:

Figure 2: Decision tree for isolation and purification.

Characterization & Quality Control

Verify the identity of the product using the following parameters.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (DMSO-d₆) | Carboxylic acid proton (-COOH). | |

| Methoxy group (-OCH₃). | ||

| Aromatic protons (pattern specific to 2,5-subst). | ||

| IR Spectroscopy | 1670–1700 cm⁻¹ | C=O stretch (conjugated acid). |

| 2500–3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid). | |

| ~1620 cm⁻¹ | C=C alkene stretch. |

Safety & Handling

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Use only in a chemical fume hood.

-

Piperidine: Toxic and corrosive. Causes severe skin burns and eye damage.

-

2-Fluoro-5-methoxybenzaldehyde: Irritant.[5] Avoid contact with skin and eyes.

-

Waste Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal. Organic solvents (pyridine/ethanol) must be disposed of in halogenated/non-halogenated waste streams respectively.

References

-

Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142. Link

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Knoevenagel protocols).

-

List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730-1734. Link

-

Sigma-Aldrich. "2-Fluoro-5-methoxybenzaldehyde Product Sheet." Link

-

PubChem. "this compound (Compound Summary)." Link

Sources

Application Note: High-Fidelity Incorporation of 2-Fluoro-5-methoxycinnamic Acid in Solid-Phase Peptide Synthesis

Introduction & Strategic Utility

2-Fluoro-5-methoxycinnamic acid (2F5MCA) is a specialized phenylpropanoid building block used increasingly in medicinal chemistry to generate cinnamides . Unlike standard aliphatic capping groups (e.g., Acetyl), cinnamides confer unique electronic properties and rigid structural conformation to the peptide N-terminus.

Why this compound?

-

Metabolic Stability: The fluorine atom at the ortho position (C2) blocks metabolic hydroxylation, a common clearance pathway for cinnamic acid derivatives in vivo (cytochrome P450 oxidation).

-

Electronic Tuning: The 5-methoxy group acts as a weak electron donor, modulating the acidity of the amide proton, while the fluorine acts as an electron-withdrawing group (EWG) via induction but a donor via resonance. This "push-pull" system creates a unique electrostatic profile for receptor binding, particularly in kinase inhibitors (e.g., EGFR or VEGFR targets).

-

Conformational Locking: The steric bulk of the ortho-fluorine atom restricts rotation around the phenyl-vinyl bond, pre-organizing the pharmacophore for binding.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4]

Before initiating SPPS, the operator must understand the reactivity profile of the

| Parameter | Specification | Impact on SPPS |

| Formula | MW: 196.18 g/mol | |

| Solubility | Moderate (DMF, NMP) | Requires polar aprotic solvents; avoid pure DCM for coupling. |

| Reactivity | Susceptible to Michael Addition by free thiols (Cys) or amines if activation is sluggish. | |

| Stability | Aryl Fluoride | Highly stable. The 5-OMe group deactivates the ring, preventing |

Critical Risk: Michael Addition

The primary risk during synthesis is the nucleophilic attack of the free N-terminal amine or side-chain nucleophiles (specifically Cysteine thiols) onto the

-

Mitigation: Use high-efficiency coupling reagents (HATU) to ensure acylation is faster than Michael addition.

-

Mitigation: Ensure all Cysteine residues remain protected (e.g., Trt) during the coupling of 2F5MCA.

Protocol: Solid-Phase Coupling

This protocol assumes a standard Fmoc/tBu strategy on Rink Amide resin.

Reagents Required[2][3][4][5][6][7]

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure

Step 1: Fmoc Deprotection (Pre-Coupling)

Ensure the N-terminal amine is free.

-

Treat resin with 20% Piperidine in DMF (

min). -

Wash thoroughly: DMF (

), DCM ( -

Validation: Perform a Kaiser Test (Ninhydrin). Result must be Dark Blue (positive for free amines).

Step 2: Activation of 2F5MCA

Note: Do not pre-activate for more than 5 minutes to avoid potential side reactions or racemization (though less relevant for achiral cinnamic acids, oligomerization is possible).

-

Calculate 3.0 equivalents (eq) of this compound relative to resin loading.

-

Dissolve the acid in minimum DMF (approx.[1] 0.2 M concentration).

-

Add 2.9 eq of HATU.

-

Add 6.0 eq of DIPEA.

-

Shake/Vortex for 1 minute . Solution should turn yellow/orange.

Step 3: Coupling Reaction[3][4]

-

Add the activated solution immediately to the resin.[3]

-

Agitate at Room Temperature (RT) for 45–60 minutes .

-

Expert Insight: Do not extend beyond 2 hours. Extended exposure of the free amine to the

-unsaturated system increases the risk of Michael addition.

-

-

Drain and Wash: DMF (

), DCM (

Step 4: Validation (Self-Validating Step)

Perform a Kaiser Test on a small aliquot of beads.

-

Result: Beads must be Colorless/Yellow .

-

Interpretation: If Blue, coupling is incomplete. Re-couple using DIC/Oxyma (alternative mechanism) to drive completion.

Protocol: Cleavage & Workup

The presence of the double bond requires specific attention during cleavage to prevent reduction by silane scavengers.

Cleavage Cocktail Formulation

Use "Reagent K" modified for unsaturated systems:

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (Ethanedithiol): 2.5%

-

Note: Avoid Triisopropylsilane (TIS) if possible, as it is a hydride source that can, under rare catalytic conditions, reduce the cinnamic double bond. If TIS is necessary for other protections (e.g., Pbf on Arg), limit its concentration to 1-2%.

Procedure

-

Cool the cleavage cocktail to 0°C.

-

Add to resin and agitate for 2–3 hours at RT.

-

Precipitate peptide in cold Diethyl Ether (

C). -

Centrifuge and wash pellet

with cold ether. -

Lyophilize from

(1:1).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for incorporating 2F5MCA.

Figure 1: Logic flow for the incorporation of this compound, highlighting critical validation checkpoints (Kaiser Test).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Michael Addition (Oligomerization) | Reduce coupling time. Ensure excess base is not >2x the activator. |

| Reduction of Double Bond | Scavenger Reactivity | Remove TIS from cleavage cocktail. Use Thioanisole/EDT instead. |

| Incomplete Coupling | Steric Hindrance (Ortho-F) | Switch to DIC/Oxyma Pure at 50°C (microwave assisted, 15W) for 10 mins. |

| Precipitate in Reaction | Low Solubility of Acid | Dissolve 2F5MCA in NMP (N-Methyl-2-pyrrolidone) instead of DMF. |

References

-